6-methyl-2-(1,3-thiazol-5-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Description
6-methyl-2-(1,3-thiazol-5-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a heterocyclic compound that contains a thiazole ring and a boron-containing dioxazaborocane moiety
Properties
IUPAC Name |
6-methyl-2-(1,3-thiazol-5-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O4S/c1-11-3-7(12)14-9(15-8(13)4-11)6-2-10-5-16-6/h2,5H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLBEKAIQFBSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(1,3-thiazol-5-yl)-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of a thiazole derivative with a boron-containing reagent. One common method involves the use of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, which reacts with thiourea and substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(1,3-thiazol-5-yl)-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
6-methyl-2-(1,3-thiazol-5-yl)-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 6-methyl-2-(1,3-thiazol-5-yl)-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The boron-containing dioxazaborocane moiety can form stable complexes with biomolecules, enhancing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.
Boron-Containing Compounds: Boronic acids and boronates are similar in containing boron atoms.
Uniqueness
6-methyl-2-(1,3-thiazol-5-yl)-1,3,6,2-dioxazaborocane-4,8-dione is unique due to the combination of the thiazole ring and the boron-containing dioxazaborocane moiety. This dual functionality provides a versatile platform for various chemical modifications and applications, distinguishing it from other thiazole or boron-containing compounds .
Biological Activity
6-Methyl-2-(1,3-thiazol-5-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a unique dioxazaborocane structure with a thiazole moiety, which is believed to contribute to its biological activity. The molecular formula is C₇H₈BNO₄S, and it has a molecular weight of approximately 203.02 g/mol.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 6-methyl-2-(1,3-thiazol-5-yl)-1,3,6,2-dioxazaborocane exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentrations (MICs) : Compounds derived from thiazole have shown MIC values ranging from 2.95 to 7.14 µg/mL against various bacterial strains including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
| Compound | MIC (µg/mL) | Target Strain |
|---|---|---|
| Compound A | 3.62 - 7.14 | S. aureus |
| Compound B | 2.95 - 4.63 | VRE |
Antibiofilm Activity
The compound has also demonstrated promising antibiofilm activity. In vitro studies have shown:
- Biofilm Inhibition : Certain derivatives exhibited biofilm inhibitory concentrations (BICs) as low as 6.25 µg/mL against biofilm-forming bacteria .
| Compound | BIC (µg/mL) | Target Strain |
|---|---|---|
| Compound A | 8.23 | MRSA |
| Compound B | 7.56 | VRE |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in bacterial metabolism and biofilm formation.
- Disruption of Membrane Integrity : The presence of boron may enhance the interaction with bacterial membranes, leading to increased permeability and cell death.
- Interference with Quorum Sensing : The compound may disrupt communication among bacterial populations, thus inhibiting biofilm formation.
Case Studies
A notable case study involved the evaluation of various thiazole derivatives in combating biofilm formation in clinical isolates of S. epidermidis. The study reported that certain modifications to the thiazole ring significantly enhanced both antibacterial and antibiofilm activities .
Table: Efficacy of Thiazole Derivatives Against Biofilms
| Derivative | Biofilm Formation Inhibition (%) | MIC (µg/mL) |
|---|---|---|
| Derivative A | >11% at 10× MIC | 6.25 |
| Derivative B | >15% at 10× MIC | 4.63 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
